3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
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Description
Synthesis Analysis
The synthesis of ETPD involves several steps. Researchers have explored various routes to access this compound, including vapor-phase reactions and intermediate formation . Notably, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as a crucial intermediate for ETPD synthesis. This intermediate plays a pivotal role in the production of several crop-protection products .
Scientific Research Applications
Synthesis and Chemical Properties
Pyrrolidine-2,4-diones, including compounds structurally similar to "3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione," are synthesized from α-amino acid esters through condensation, Dieckmann cyclisation, and hydrolysis-decarboxylation. These compounds are further acylated at C-3, demonstrating the versatility of pyrrolidine diones in organic synthesis (Jones et al., 1990).
A novel conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone, highlighting the use of pyrrolidine dione derivatives in electron transport layers for inverted polymer solar cells, demonstrates the application of these compounds in enhancing power conversion efficiency due to their high conductivity and electron mobility (Hu et al., 2015).
Applications in Medicinal Chemistry
Substituted pyridines and purines containing 2,4-thiazolidinedione, synthesized from pyridines and purines, have been evaluated for their hypoglycemic and hypolipidemic activities, indicating the potential therapeutic applications of pyrrolidine dione derivatives in treating metabolic disorders (Kim et al., 2004).
Derivatives of pyrrolidine-2,4-dione (tetramic acid) have been synthesized and studied for various applications, including potential antimicrobial activities, further demonstrating the broad spectrum of uses for compounds related to the one you specified (Mulholland et al., 1972).
Pyrrole derivatives, including those structurally related to the compound of interest, have been synthesized as inhibitors of protein kinases such as EGFR and VEGFR, showcasing their potential as anti-cancer therapeutics due to their ability to induce apoptosis in malignant cells and act as antioxidants in inflamed tissue (Kuznietsova et al., 2019).
properties
IUPAC Name |
3-(4-ethoxyanilino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-2-27-15-8-6-13(7-9-15)23-16-11-17(25)24(18(16)26)14-5-3-4-12(10-14)19(20,21)22/h3-10,16,23H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWCTXGZRSPJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
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